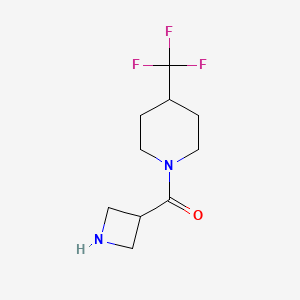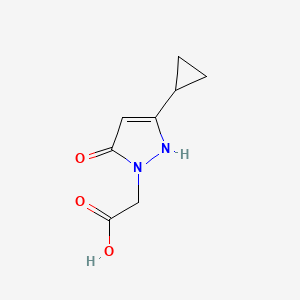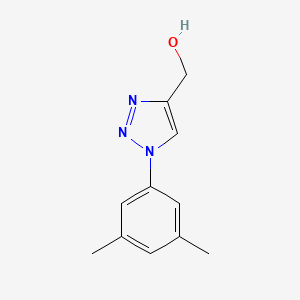
1-(3,5-Dimethylphenyl)-1H-1,2,3-triazole-4-methanol
描述
1-(3,5-Dimethylphenyl)-1H-1,2,3-triazole-4-methanol is an organic compound belonging to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This specific compound is characterized by the presence of a 3,5-dimethylphenyl group attached to the triazole ring, with a methanol group at the 4-position of the triazole ring
准备方法
The synthesis of 1-(3,5-Dimethylphenyl)-1H-1,2,3-triazole-4-methanol typically involves the following steps:
Cycloaddition Reaction: The Huisgen 1,3-dipolar cycloaddition reaction is commonly used to synthesize triazoles. In this reaction, an azide and an alkyne react to form the triazole ring. For this compound, 3,5-dimethylphenyl azide and propargyl alcohol are used as starting materials.
Reaction Conditions: The reaction is usually carried out in the presence of a copper(I) catalyst, such as copper(I) iodide, under mild conditions. The reaction can be performed in solvents like dimethyl sulfoxide (DMSO) or ethanol at room temperature or slightly elevated temperatures.
Industrial Production: Industrial production methods may involve optimizing the reaction conditions to increase yield and purity. This can include using continuous flow reactors and advanced purification techniques like recrystallization or chromatography.
化学反应分析
1-(3,5-Dimethylphenyl)-1H-1,2,3-triazole-4-methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles. Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions. For example, nitration can introduce nitro groups onto the phenyl ring using nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of the methanol group yields aldehydes or carboxylic acids, while reduction of the triazole ring forms dihydrotriazoles.
科学研究应用
1-(3,5-Dimethylphenyl)-1H-1,2,3-triazole-4-methanol has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antifungal, antibacterial, and anticancer agent. The triazole ring is known for its bioactivity, and modifications to the phenyl group can enhance its therapeutic properties.
Materials Science: The compound can be used in the synthesis of advanced materials, such as polymers and coordination complexes, due to its ability to form stable bonds with metals.
Biological Studies: It is used as a probe in biological studies to understand the interactions between triazole-containing compounds and biological targets.
Industrial Applications: The compound can be utilized in the development of new catalysts and as a building block for the synthesis of more complex molecules.
作用机制
The mechanism of action of 1-(3,5-Dimethylphenyl)-1H-1,2,3-triazole-4-methanol involves its interaction with specific molecular targets:
Molecular Targets: The triazole ring can interact with enzymes and receptors in biological systems. For example, it can inhibit the activity of cytochrome P450 enzymes, which are involved in drug metabolism.
Pathways Involved: The compound can modulate various signaling pathways, including those related to cell proliferation and apoptosis. Its interaction with molecular targets can lead to the inhibition of key enzymes and proteins, resulting in therapeutic effects.
相似化合物的比较
1-(3,5-Dimethylphenyl)-1H-1,2,3-triazole-4-methanol can be compared with other similar compounds:
Similar Compounds: Other triazole derivatives, such as 1-(4-chlorophenyl)-1H-1,2,3-triazole-4-methanol and 1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid, share structural similarities.
Uniqueness: The presence of the 3,5-dimethylphenyl group and the methanol group at the 4-position of the triazole ring makes this compound unique. These structural features contribute to its distinct chemical and biological properties.
Comparison: Compared to other triazole derivatives, this compound may exhibit different reactivity and bioactivity profiles due to the specific substituents on the phenyl ring and the triazole ring.
属性
IUPAC Name |
[1-(3,5-dimethylphenyl)triazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-8-3-9(2)5-11(4-8)14-6-10(7-15)12-13-14/h3-6,15H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUXKDBZFXUQRCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C=C(N=N2)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


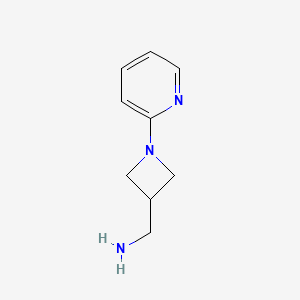
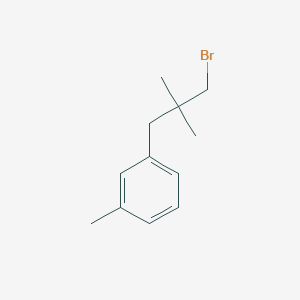
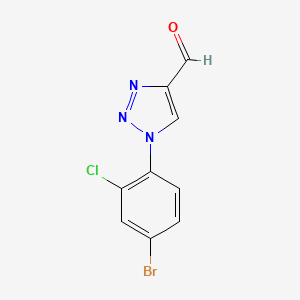
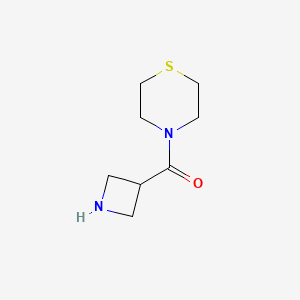
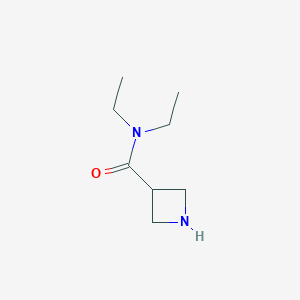
![1-[(5-Chloro-2-methoxyphenyl)carbamoyl]azetidine-3-carboxylic acid](/img/structure/B1467144.png)
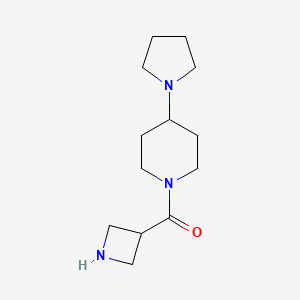
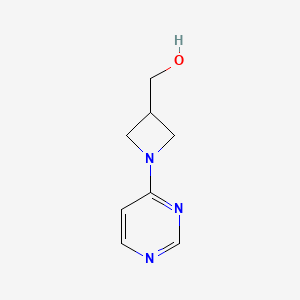
![[1-(1,3-Thiazol-4-ylmethyl)azetidin-3-yl]methanol](/img/structure/B1467147.png)
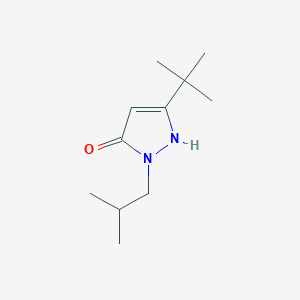
![[1-(Thiophen-3-ylmethyl)azetidin-3-yl]methanol](/img/structure/B1467149.png)
![1-[(3-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1467151.png)
